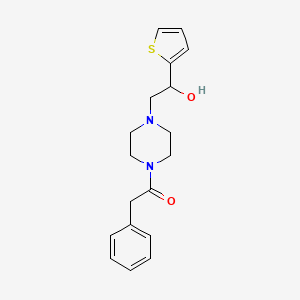
1-(4-(2-ヒドロキシ-2-(チオフェン-2-イル)エチル)ピペラジン-1-イル)-2-フェニルエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a thiophene ring
科学的研究の応用
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is also investigated for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
準備方法
The synthesis of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Hydroxyethyl Group: The piperazine ring is then reacted with 2-bromoethanol to introduce the hydroxyethyl group.
Thiophene Ring Introduction: The thiophene ring is introduced via a nucleophilic substitution reaction using thiophene-2-carboxylic acid.
Final Coupling: The final step involves coupling the substituted piperazine with 2-phenylethanone under acidic or basic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
化学反応の分析
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for halogenation).
作用機序
The mechanism of action of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyethyl group and the thiophene ring are believed to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone can be compared with similar compounds such as:
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one: This compound has a butanone moiety instead of a phenylethanone moiety, which may affect its chemical reactivity and biological activity.
2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-morpholinoethanone: This compound includes a morpholino group, which can influence its solubility and interaction with biological targets.
The uniqueness of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-16(17-7-4-12-23-17)14-19-8-10-20(11-9-19)18(22)13-15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASHCQKFCTVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2515621.png)
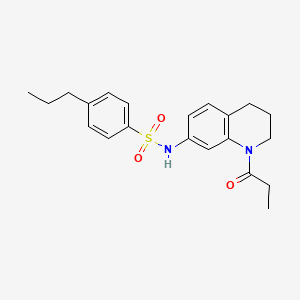
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
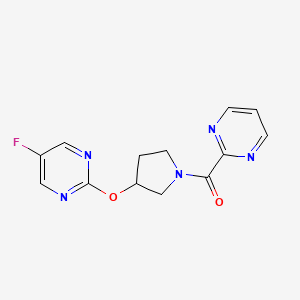
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)

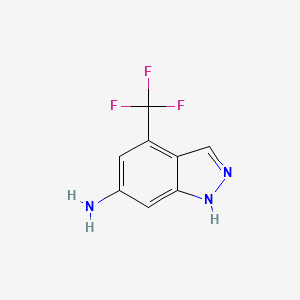
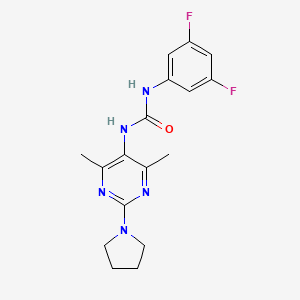
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
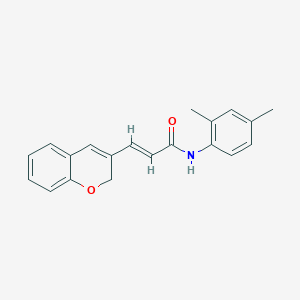
![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)
![3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID](/img/structure/B2515641.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
